molecular formula C24H28FN3O3S B2798363 3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 892768-92-2

3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2798363
CAS RN: 892768-92-2
M. Wt: 457.56
InChI Key: XMFGJBTVWRUZST-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H28FN3O3S and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Research has explored the synthesis of various bioactive molecules incorporating fluoro and sulfonyl groups for biological and pharmacological screening. For instance, the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been conducted for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antibacterial Applications

A broad antibacterial agent, identified as 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, has shown promise in experimental infections. Its toxicological and pharmacokinetic profiles suggest potential for systemic infection treatments (Goueffon, Montay, Roquet, & Pesson, 1981).

Synthetic Methods Development

Innovations in synthetic methods for broad-spectrum antibacterial agents effective against resistant organisms like MRSA have been reported. For example, a potent isothiazoloquinolone with effective action against clinically important bacteria was developed using a synthesis free of chromatographic purification, suitable for large-scale production (Hashimoto et al., 2007).

Structural Analysis and Drug Development

The synthesis, antibacterial activities, and pharmacological properties of enantiomers of certain quinolone derivatives have been investigated, providing insights into the chemical structure's impact on biological activity. This research contributes to the development of broad-spectrum antimicrobial agents (Chu et al., 1991).

Molecular Structure Investigations

Detailed investigations into the molecular structures of fluoro- and sulfonyl-containing isoquinoline derivatives have shed light on the interactions between these compounds and biological targets. For instance, studies on the crystal structures of 4-fluoroisoquinoline derivatives have provided valuable information on their potential as biological agents (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-4-17-6-8-18(9-7-17)32(30,31)23-16-26(3)21-15-22(20(25)14-19(21)24(23)29)28-12-10-27(5-2)11-13-28/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGJBTVWRUZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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